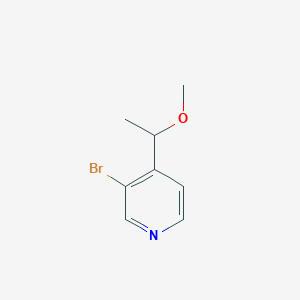

3-Bromo-4-(1-methoxy-ethyl)-pyridine

Description

3-Bromo-4-(1-methoxy-ethyl)-pyridine is a brominated pyridine derivative featuring a methoxyethyl substituent at the 4-position. Bromopyridines are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromine atom, enabling the introduction of diverse functional groups . The 1-methoxy-ethyl group may influence electronic and steric properties, modulating reactivity and solubility compared to other substituents.

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

3-bromo-4-(1-methoxyethyl)pyridine |

InChI |

InChI=1S/C8H10BrNO/c1-6(11-2)7-3-4-10-5-8(7)9/h3-6H,1-2H3 |

InChI Key |

AXZKSUNGRDJIFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C=NC=C1)Br)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

Key analogs and their substituent-driven properties:

Reactivity in Cross-Coupling Reactions

- 3-Bromo-4-(acetylamino)pyridine: Lower yield (30–34%) in Pd-catalyzed cross-coupling due to steric hindrance from the acetylamino group .

- 3-Bromo-4-(thien-3-yl)pyridine : High yield (89%) in Suzuki reactions, attributed to the electron-rich thienyl group stabilizing the transition state .

- 3-Bromo-4-(4-trifluoromethyl)phenylpyridine : Electron-withdrawing CF₃ group facilitates oxidative addition in Rh-catalyzed C–H functionalization .

Fluorination Challenges

- 3-Bromo-4-(boc-amino)pyridine: Fluorination via nucleophilic aromatic substitution failed under standard conditions (125°C, DMSO), likely due to deactivation by the Boc-protected amino group .

- 3-Bromo-4-nitropyridine : Fluorination yielded 3-bromo-4-fluoropyridine instead of the desired 3-fluoro-4-nitropyridine, highlighting substituent-dependent regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.